molecular formula C10H15N3O3S2 B2834498 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide CAS No. 488118-79-2

1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide

Cat. No.: B2834498
CAS No.: 488118-79-2
M. Wt: 289.37
InChI Key: JOXCMOZCUIPBDM-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide is a chemical compound that belongs to the class of thiophenesulfonamides. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and various industrial processes. This compound, in particular, has garnered attention due to its potential therapeutic properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide typically involves the following steps:

  • Thiophene Derivative Preparation: The starting material, thiophene-2-sulfonyl chloride, is prepared through the chlorosulfonation of thiophene.

  • Piperidine Derivative Preparation: Piperidine-3-carboxylic acid is synthesized through various methods, including the cyclization of amino acids or the reduction of corresponding keto acids.

  • Coupling Reaction: The thiophene derivative is then coupled with the piperidine derivative using appropriate coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a base (e.g., triethylamine) to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the compound, such as converting nitro groups to amino groups.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) are frequently used.

  • Substitution: Nucleophiles like ammonia, amines, and organometallic reagents are used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and hydrocarbons.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.

  • Medicine: Potential therapeutic applications include the treatment of bacterial infections, inflammation, and cancer due to its antimicrobial and anti-inflammatory properties.

  • Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit bacterial quorum sensing, a process by which bacteria communicate and coordinate their behavior. This inhibition can disrupt bacterial virulence and biofilm formation, making it a potential candidate for antimicrobial therapies.

Comparison with Similar Compounds

  • 1-(Thiophen-2-ylsulfonyl)indoline: Another thiophenesulfonamide with similar structural features but different biological activities.

  • Thiophenesulfonamides: A broader class of compounds that share the thiophene-sulfonyl moiety but vary in their substituents and applications.

Uniqueness: 1-(Thiophen-2-ylsulfonyl)piperidine-3-carbohydrazide stands out due to its specific structural features and potential applications in various fields. Its unique combination of thiophene and piperidine moieties contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-thiophen-2-ylsulfonylpiperidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c11-12-10(14)8-3-1-5-13(7-8)18(15,16)9-4-2-6-17-9/h2,4,6,8H,1,3,5,7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXCMOZCUIPBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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